molecular formula C12H10FNO3 B2816200 3-[3-(3-Fluorophenyl)-4-isoxazolyl]propanoic acid CAS No. 1706456-13-4

3-[3-(3-Fluorophenyl)-4-isoxazolyl]propanoic acid

Cat. No.: B2816200
CAS No.: 1706456-13-4
M. Wt: 235.214
InChI Key: KFCFJEYKTCJXBT-UHFFFAOYSA-N
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Description

3-[3-(3-Fluorophenyl)-4-isoxazolyl]propanoic acid is an organic compound with the molecular formula C12H10FNO3. This compound features a fluorophenyl group attached to an isoxazole ring, which is further connected to a propanoic acid moiety. The presence of the fluorine atom and the isoxazole ring imparts unique chemical properties to this compound, making it of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(3-Fluorophenyl)-4-isoxazolyl]propanoic acid typically involves the following steps:

    Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a cyclization reaction involving a nitrile oxide intermediate and an alkyne. This reaction is often catalyzed by a base such as sodium hydroxide.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction. This involves the reaction of a fluorobenzene derivative with an appropriate nucleophile.

    Attachment of the Propanoic Acid Moiety: The final step involves the attachment of the propanoic acid group through a condensation reaction, typically using a carboxylic acid derivative and a suitable coupling agent like dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[3-(3-Fluorophenyl)-4-isoxazolyl]propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The fluorine atom in the fluorophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Amines, thiols, under basic or acidic conditions

Major Products Formed

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols, amines

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

3-[3-(3-Fluorophenyl)-4-isoxazolyl]propanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-[3-(3-Fluorophenyl)-4-isoxazolyl]propanoic acid involves its interaction with specific molecular targets and pathways. The fluorophenyl group and isoxazole ring are known to interact with enzymes and receptors, potentially inhibiting or modulating their activity. This can lead to various biological effects, such as anti-inflammatory or anticancer activities. The exact molecular targets and pathways involved are still under investigation, but they may include key enzymes in metabolic pathways and signaling cascades.

Comparison with Similar Compounds

Similar Compounds

    3-(3-Fluorophenyl)propanoic acid: Lacks the isoxazole ring, making it less versatile in terms of chemical reactivity and biological activity.

    3-(4-Fluorophenyl)propanoic acid: Similar structure but with the fluorine atom in a different position, which can significantly alter its chemical and biological properties.

    3-(3-Chlorophenyl)-4-isoxazolyl]propanoic acid: Similar structure but with a chlorine atom instead of fluorine, which can affect its reactivity and interactions with biological targets.

Uniqueness

3-[3-(3-Fluorophenyl)-4-isoxazolyl]propanoic acid is unique due to the presence of both the fluorophenyl group and the isoxazole ring. This combination imparts distinct chemical properties, such as increased stability and reactivity, as well as potential biological activities that are not observed in similar compounds.

Properties

IUPAC Name

3-[3-(3-fluorophenyl)-1,2-oxazol-4-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10FNO3/c13-10-3-1-2-8(6-10)12-9(7-17-14-12)4-5-11(15)16/h1-3,6-7H,4-5H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFCFJEYKTCJXBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C2=NOC=C2CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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